molecular formula C12H8F3NO3 B8447106 Methyl 2-(5-trifluoromethyl-1H-indol-3-yl)oxoacetate

Methyl 2-(5-trifluoromethyl-1H-indol-3-yl)oxoacetate

Cat. No.: B8447106
M. Wt: 271.19 g/mol
InChI Key: LBEUSWQVGHQJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-trifluoromethyl-1H-indol-3-yl)oxoacetate is a useful research compound. Its molecular formula is C12H8F3NO3 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

methyl 2-oxo-2-[5-(trifluoromethyl)-1H-indol-3-yl]acetate

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)10(17)8-5-16-9-3-2-6(4-7(8)9)12(13,14)15/h2-5,16H,1H3

InChI Key

LBEUSWQVGHQJSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-trifluoromethylindole (2.0 g, 10.8 mmol) in diethyl ether (30 mL) at 4° C. was added a 2.0 M solution of oxalyl chloride in methylene chloride (5.5 mL, 11.0 mmol). The resulting solution was allowed to warm to room temperature. After 90 min, the solution was cooled to −78° C. To this solution was added 25% (w/w) solution of sodium methoxide in methanol (5.0 mL, 21.9 mmol). The resulting solution was allowed to warm to room temperature. After one hour, the solution was filtered to give the title compound (1.24 g, 43%) as a yellow solid. 1H NMR (DMSO-d6) δ 8.66 (m, 1H), 8.45 (s, 1H), 7.78 (m, 1H), 7.60 (m, 1H), 3.89 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
43%

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